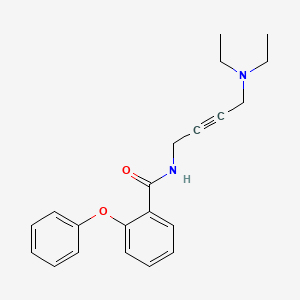

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-23(4-2)17-11-10-16-22-21(24)19-14-8-9-15-20(19)25-18-12-6-5-7-13-18/h5-9,12-15H,3-4,16-17H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNGDAZHZKEKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide typically involves multiple steps. One common method starts with the preparation of 4-(diethylamino)but-2-yn-1-ol, which is then reacted with 2-phenoxybenzoyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cancer Therapy

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide has been investigated for its efficacy in enhancing chemotherapy. A notable study involved the compound's use in combination with cyclophosphamide for treating metastatic prostate cancer. The regimen demonstrated a partial remission rate of 71% in patients with measurable soft tissue disease and a significant reduction in prostate-specific antigen levels, indicating its potential as an adjunct therapy in oncological settings .

Case Study: DPPE/Cyclophosphamide Regimen

- Patient Population : 20 patients with advanced hormonally unresponsive prostate cancer.

- Dosage : DPPE administered at 6 mg/kg IV; cyclophosphamide at 600 to 800 mg/m².

- Outcomes :

Drug Delivery Systems

The compound's structure allows it to be integrated into nanoparticle-based drug delivery systems. Research has shown that polymeric nanoparticles can effectively carry therapeutic agents, including this compound, enhancing targeted delivery to cancer cells while minimizing systemic toxicity .

Nanoparticle Applications :

| Therapeutic Agent | Indication | Delivery System |

|---|---|---|

| This compound | Cancer | Polymeric nanoparticles |

| Doxorubicin | Ovarian Cancer | PEG-stabilized liposomal formulation |

| Amphotericin B | Fungal Infections | Liposomal formulation |

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. A study conducted on Sprague-Dawley rats evaluated the compound's effects over a 13-week period. The findings indicated that doses up to 750 mg/kg resulted in significant adverse effects including weight loss and organ congestion, underscoring the importance of dose optimization in clinical applications .

Toxicity Study Overview :

| Dose (mg/kg) | Observations | Pathological Findings |

|---|---|---|

| 0 (control) | No adverse effects | N/A |

| 30 | Mild salivation, lacrimation | Weight suppression |

| 150 | Increased water consumption | Lung congestion |

| 750 | High mortality rate; severe toxicity | Edema and congestion in lungs |

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

This compound shares the 2-phenoxybenzamide core but replaces the diethylamino-alkyne chain with a thiazole ring substituted with a 4-methylphenyl group. In plant growth modulation assays, it demonstrated 129.23% activity (p < 0.05), outperforming other derivatives in the same study . The thiazole moiety may enhance bioactivity through π-π interactions or hydrogen bonding, suggesting that the diethylamino-alkyne chain in the target compound might confer distinct binding kinetics or solubility profiles.

Adamantane-Based Sulfonamides

Compounds such as N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)benzenesulfonamide derivatives (e.g., compounds 22–29 in ) feature bulky adamantane groups and sulfonamide linkages. While structurally distinct from the target compound, their diethylamino-benzyl motifs highlight the role of tertiary amines in enhancing membrane permeability, a feature shared with the target’s diethylamino group.

N-(4-(Diethylamino)benzyl)-N-heptyl Sulfonamides

details sulfonamide derivatives (e.g., compounds 31–40) with diethylamino-benzyl and alkyl/aryl substituents. These compounds exhibit moderate to high synthetic yields (60–89%) and were characterized via NMR and LC–MS . The heptyl chain in these analogs introduces lipophilicity, contrasting with the target compound’s alkyne spacer, which may reduce flexibility but improve metabolic stability.

Biological Activity

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a diethylamino group , a butynyl chain , and a phenoxybenzamide moiety , which contribute to its unique chemical reactivity and biological activity.

Research indicates that this compound primarily acts through the modulation of apoptosis pathways. It has been shown to selectively inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL , which are crucial in cancer cell survival. By targeting these proteins, the compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy.

Interaction Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation have demonstrated that this compound interacts with several proteins involved in apoptosis regulation. Computational docking studies further predict its binding modes and affinities with various receptors, suggesting a multifaceted approach to its biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Apoptosis Modulation | Inhibits anti-apoptotic proteins Bcl-2 and Bcl-xL, promoting cancer cell death. |

| Enzyme Interaction | Serves as a biochemical probe to study enzyme interactions in various pathways. |

| Therapeutic Potential | Explored for applications in oncology and other therapeutic areas. |

Cancer Therapy Applications

Preliminary studies suggest that this compound could be effective in treating various cancers by inducing apoptosis in tumor cells. For instance, cell line studies have shown that treatment with this compound leads to increased apoptosis markers compared to untreated controls.

Comparative Analysis with Similar Compounds

The compound's unique structure allows it to exhibit distinct biological properties compared to similar compounds. A comparison is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Diethylaminobutanal | Precursor for synthesis; lacks phenoxy group | |

| 2-Phenoxybenzoic Acid | Contains only one aromatic system; no amine functionality | |

| Bcl-xL Inhibitors (e.g., ABT-737) | Varies | Target specific apoptotic pathways; different scaffold structures |

The combination of the diethylamino group, butynyl chain, and phenoxybenzamide moiety distinguishes this compound from these compounds, potentially offering enhanced selectivity against specific biological targets.

Q & A

Basic: What are the established synthetic routes for preparing N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide, and what key reagents or conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amidation : Coupling 2-phenoxybenzoic acid derivatives with amines (e.g., 4-(diethylamino)but-2-yn-1-amine) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) .

- Alkyne functionalization : The diethylamino group is introduced via nucleophilic substitution or copper-catalyzed alkyne-amine coupling under inert atmospheres to prevent oxidation .

Critical parameters : - Temperature control (<0°C for exothermic steps) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the diethylamino group (δ ~2.5–3.5 ppm for N-CH) and phenoxy aromatic protons (δ ~6.8–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and fragmentation patterns to confirm the alkyne and benzamide moieties .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and bond angles, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values) across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., fluorescence vs. luminescence) .

- Batch-to-batch variability : Use HPLC to verify compound purity (>98%) and assess degradation products via LC-MS .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Advanced: What strategies optimize the reaction efficiency for introducing the diethylamino group into the alkyne moiety?

Methodological Answer:

- Catalyst selection : Copper(I) iodide or Pd(PPh) enhances coupling efficiency between terminal alkynes and diethylamine .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Microwave-assisted synthesis reduces reaction time from hours to minutes .

- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How can computational methods aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Model binding poses with enzymes (e.g., kinases) using the compound’s alkyne and benzamide groups as pharmacophores. Validate with free-energy perturbation (FEP) calculations .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing phenoxy groups) with activity using descriptors like logP and H-bond acceptor counts .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Advanced: What experimental approaches elucidate the mechanism of action when target proteins are unknown?

Methodological Answer:

- Chemical proteomics : Use photoaffinity labeling with a diazirine-modified analog to crosslink and identify interacting proteins via LC-MS/MS .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced cytotoxicity .

- Metabolomic profiling : Track changes in cellular metabolites (e.g., ATP/ADP ratios) via LC-HRMS to infer pathway modulation .

Basic: What safety protocols are essential when handling this compound, given structural analogs’ mutagenicity risks?

Methodological Answer:

- Ames test compliance : Prior testing of analogs shows mutagenicity comparable to benzyl chloride; use fume hoods and PPE (gloves, lab coats) .

- Decomposition monitoring : DSC (differential scanning calorimetry) data indicate thermal instability above 150°C; avoid heating during solvent removal .

- Waste disposal : Quench reaction residues with sodium bicarbonate before disposal to neutralize reactive intermediates .

Advanced: How do structural modifications (e.g., replacing phenoxy with thiophene) impact physicochemical properties?

Methodological Answer:

- LogP shifts : Thiophene increases hydrophobicity (ΔlogP ~+0.5), assessed via shake-flask method or HPLC retention time .

- Solubility : Use nephelometry to quantify aqueous solubility; PEG-based formulations may mitigate precipitation .

- Metabolic stability : Compare microsomal half-lives (human liver microsomes) to prioritize derivatives with t >60 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.